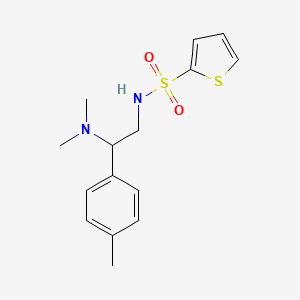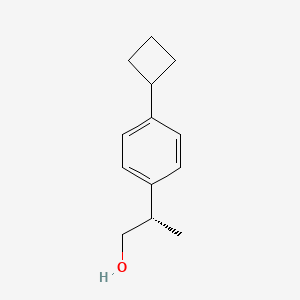
(2S)-2-(4-Cyclobutylphenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(4-Cyclobutylphenyl)propan-1-ol is a chiral compound that has gained significant attention in the scientific community due to its potential applications as a pharmaceutical intermediate. This compound has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of (2S)-2-(4-Cyclobutylphenyl)propan-1-ol is not fully understood. However, it is believed that this compound acts as a chiral auxiliary by controlling the stereochemistry of the reaction. Additionally, (2S)-2-(4-Cyclobutylphenyl)propan-1-ol may act as a ligand for various receptors in the body, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
(2S)-2-(4-Cyclobutylphenyl)propan-1-ol has been shown to have various biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory effects, anti-tumor effects, and anti-viral effects. Additionally, (2S)-2-(4-Cyclobutylphenyl)propan-1-ol has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2S)-2-(4-Cyclobutylphenyl)propan-1-ol in lab experiments is its high enantioselectivity. This compound can be synthesized with high purity and can be used as a chiral auxiliary in various reactions. Additionally, (2S)-2-(4-Cyclobutylphenyl)propan-1-ol has shown promising results in the synthesis of various pharmaceuticals.
However, one of the limitations of using (2S)-2-(4-Cyclobutylphenyl)propan-1-ol in lab experiments is its high cost. This compound is not readily available and can be expensive to synthesize. Additionally, the mechanism of action of (2S)-2-(4-Cyclobutylphenyl)propan-1-ol is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for the study of (2S)-2-(4-Cyclobutylphenyl)propan-1-ol. One potential direction is the study of its potential therapeutic effects in the treatment of neurodegenerative diseases. Additionally, (2S)-2-(4-Cyclobutylphenyl)propan-1-ol may be useful in the synthesis of new pharmaceuticals with improved efficacy and safety profiles. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of pharmaceuticals.
Conclusion:
In conclusion, (2S)-2-(4-Cyclobutylphenyl)propan-1-ol is a chiral compound that has gained significant attention in the scientific community due to its potential applications as a pharmaceutical intermediate. This compound can be synthesized using various methods and has been studied extensively for its biochemical and physiological effects. While there are limitations to using (2S)-2-(4-Cyclobutylphenyl)propan-1-ol in lab experiments, its high enantioselectivity and potential therapeutic effects make it a promising compound for future research.
Métodos De Síntesis
(2S)-2-(4-Cyclobutylphenyl)propan-1-ol can be synthesized using various methods. One of the most common methods involves the reduction of 4-cyclobutylphenylacetone using a chiral reducing agent such as L-Selectride. The reduction of 4-cyclobutylphenylacetone results in the formation of (2S)-2-(4-Cyclobutylphenyl)propan-1-ol with high enantioselectivity.
Aplicaciones Científicas De Investigación
(2S)-2-(4-Cyclobutylphenyl)propan-1-ol has been studied extensively for its potential applications as a pharmaceutical intermediate. This compound has shown promising results in the synthesis of various pharmaceuticals such as anti-inflammatory agents, anti-tumor agents, and anti-viral agents. Additionally, (2S)-2-(4-Cyclobutylphenyl)propan-1-ol has been used as a chiral auxiliary in the synthesis of various chiral compounds.
Propiedades
IUPAC Name |
(2S)-2-(4-cyclobutylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10(9-14)11-5-7-13(8-6-11)12-3-2-4-12/h5-8,10,12,14H,2-4,9H2,1H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVGRBBAXOUAKM-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=C(C=C1)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC=C(C=C1)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(4-Cyclobutylphenyl)propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

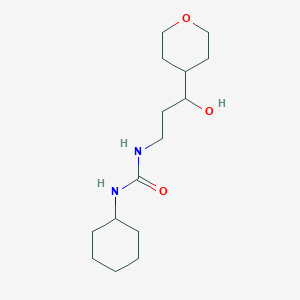
![5-Benzoyl-2-[(4-propylpiperazin-1-yl)carbonyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2740504.png)
![6-[[(1,2-Dimethylpiperidin-4-yl)-methylamino]methyl]-1,3-benzodioxol-5-ol](/img/structure/B2740505.png)
![3-(5-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B2740507.png)
![Spiro[3.5]nonan-7-amine hydrochloride](/img/structure/B2740508.png)

![2-[(3,4-Dimethoxyphenyl)methyl]-2-methylbutanoic acid](/img/structure/B2740510.png)
![1-[(E)-4-(Dimethylamino)but-2-enoyl]azetidine-3-carbonitrile](/img/structure/B2740512.png)

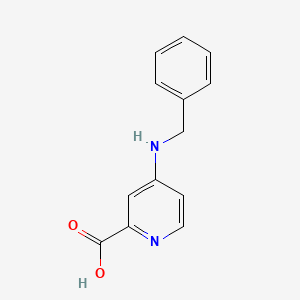
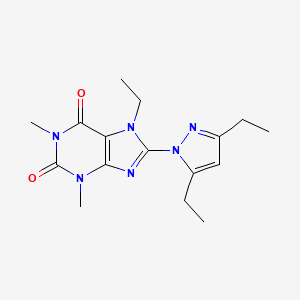

![3,4-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2740522.png)
